1-((4-(Tert-butyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid
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Description
1-((4-(Tert-butyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 885269-57-8 . It has a molecular weight of 339.46 . The IUPAC name for this compound is 1-{[(4-tert-butylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H25NO4S/c1-16(2,3)13-7-9-14(10-8-13)23(21,22)18-17(15(19)20)11-5-4-6-12-17/h7-10,18H,4-6,11-12H2,1-3H3,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the bonds between them.Scientific Research Applications
1. Specific Scientific Field The field is Organic Chemistry, specifically in the synthesis of N-heterocycles .
3. Methods of Application or Experimental Procedures The tert-butanesulfinamide condenses directly with a large class of aldehydes and ketones to give the respective enantiopure N-tert-butanesulfinyl aldimines and ketimines that are stable electrophilic species for organometallic additions, cycloadditions, reduction reactions, Mannich-like reactions, etc. with good diastereoselectivities .
1. Asymmetric Synthesis of Cetirizine Tert-butanesulfinamide has been used as an auxiliary in an asymmetric synthesis of cetirizine, which is more potent than the racemic mixture of the drug. The synthesis starts from p-chlorobenzaldehyde and phenylmagnesium bromide .
2. Enantioselective Amine Synthesis Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines. These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles. A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary. This tert-butanesulfinyl group is also a protecting group. On addition of hydrochloric acid, the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .
1. Synthesis of Chiral Amines Tert-butanesulfinamide is used in the synthesis of chiral amines . Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines. These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles. A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary. This tert-butanesulfinyl group is also a protecting group. On addition of hydrochloric acid, the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .
2. Asymmetric Synthesis of Cetirizine Tert-butanesulfinamide has been used as an auxiliary in an asymmetric synthesis of cetirizine, which is more potent than the racemic mixture of the drug. The synthesis starts from p-chlorobenzaldehyde and phenylmagnesium bromide .
properties
IUPAC Name |
1-[(4-tert-butylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-16(2,3)13-7-9-14(10-8-13)23(21,22)18-17(15(19)20)11-5-4-6-12-17/h7-10,18H,4-6,11-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQLNZWUUMJXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Tert-butyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid |
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